Oxalomalic Acid (sodium salt)
Oxalomalic Acid (sodium salt)
Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate in the first step of the citric acid cycle. It acts as an iron regulatory protein (IRP), controlling the translation of proteins involved in iron metabolism when iron is scarce and resumes aconitase activity when iron is abundant. Aconitase is now recognized as a regulator of iron-induced glutamate production. Oxalomalic acid, formed by the condensation of oxaloacetate with glyoxylate in vivo, inhibits both aconitase and NADP-dependent isocitrate dehydrogenase in the conversion of citrate to isocitrate at concentrations as low as 1 mM. At 5 mM, oxalomalic acid inhibition of aconitase leads to a decrease in the binding activity of IRP1 and a decrease in glutamate secretion in cultured lens epithelial cells, retinal pigment epithelial cells, and neurons.
Brand Name:
Vulcanchem
CAS No.:
89304-26-7
VCID:
VC0157673
InChI:
InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)
SMILES:
C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O
Molecular Formula:
C6H6O8 · 3Na
Molecular Weight:
206.11 g/mol
Oxalomalic Acid (sodium salt)
CAS No.: 89304-26-7
Reference Standards
VCID: VC0157673
Molecular Formula: C6H6O8 · 3Na
Molecular Weight: 206.11 g/mol
CAS No. | 89304-26-7 |
---|---|
Product Name | Oxalomalic Acid (sodium salt) |
Molecular Formula | C6H6O8 · 3Na |
Molecular Weight | 206.11 g/mol |
IUPAC Name | 1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14) |
Standard InChIKey | YILAUJBAPQXZGM-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O |
Canonical SMILES | C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O |
Description | Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate in the first step of the citric acid cycle. It acts as an iron regulatory protein (IRP), controlling the translation of proteins involved in iron metabolism when iron is scarce and resumes aconitase activity when iron is abundant. Aconitase is now recognized as a regulator of iron-induced glutamate production. Oxalomalic acid, formed by the condensation of oxaloacetate with glyoxylate in vivo, inhibits both aconitase and NADP-dependent isocitrate dehydrogenase in the conversion of citrate to isocitrate at concentrations as low as 1 mM. At 5 mM, oxalomalic acid inhibition of aconitase leads to a decrease in the binding activity of IRP1 and a decrease in glutamate secretion in cultured lens epithelial cells, retinal pigment epithelial cells, and neurons. |
Synonyms | 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt |
Reference | 1.Gerber, D.E. EGFR inhibition in the treatment of non-small cell lung cancer. Drug Dev. Res. 69(6), 359-372 (2008). |
PubChem Compound | 439620 |
Last Modified | Nov 11 2021 |
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